molecular formula C9H21Cl2N B12650376 N-butan-2-yl-5-chloropentan-1-amine;hydrochloride CAS No. 6622-26-0

N-butan-2-yl-5-chloropentan-1-amine;hydrochloride

Cat. No.: B12650376
CAS No.: 6622-26-0
M. Wt: 214.17 g/mol
InChI Key: AOURKXZSNBIENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-5-chloropentan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H23Cl2N. It is a derivative of pentan-1-amine, where the amine group is substituted with a butan-2-yl group and a chlorine atom at the fifth position. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-5-chloropentan-1-amine;hydrochloride typically involves the reaction of 5-chloropentan-1-amine with butan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-chloropentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butan-2-yl-5-chloropentan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of amine-related biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-butan-2-yl-5-chloropentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5-chloropentan-1-amine;hydrochloride: A closely related compound with similar chemical properties.

    5-azidopentan-1-amine hydrochloride: Another derivative with different functional groups.

    5-fluoropentan-1-amine hydrochloride: A fluorinated analog with distinct reactivity

Uniqueness

N-butan-2-yl-5-chloropentan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

6622-26-0

Molecular Formula

C9H21Cl2N

Molecular Weight

214.17 g/mol

IUPAC Name

N-butan-2-yl-5-chloropentan-1-amine;hydrochloride

InChI

InChI=1S/C9H20ClN.ClH/c1-3-9(2)11-8-6-4-5-7-10;/h9,11H,3-8H2,1-2H3;1H

InChI Key

AOURKXZSNBIENV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCCCCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.